molecular formula C21H24N2O2S B2961867 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide CAS No. 955688-99-0

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

Cat. No.: B2961867
CAS No.: 955688-99-0
M. Wt: 368.5
InChI Key: UZLWCVLCEGAELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and chemical biology. Its structure incorporates a tetrahydroisoquinoline scaffold, a motif prevalent in compounds with significant pharmaceutical potential . The molecule is further functionalized with thiophene and cyclohexane carboxamide groups, which can influence its physicochemical properties and biomolecular interactions. The tetrahydroisoquinoline (THIQ) core is a key structural element in many biologically active alkaloids and pharmaceuticals . THIQ-based compounds are frequently investigated for their diverse biological activities, and their synthesis is often achieved through biocatalytic methods such as the Pictet-Spengler reaction catalyzed by enzymes like norcoclaurine synthase (NCS) . The specific substitution pattern on the THIQ core in this reagent, with a thiophene-2-carbonyl group and a cyclohexanecarboxamide, makes it a valuable intermediate for constructing compound libraries or for structure-activity relationship (SAR) studies. While the precise mechanism of action for this exact molecule requires further investigation, structurally similar compounds featuring the thiophene-2-carbonyl group have been identified as inhibitors of specific protein targets, such as kinesin spindle protein (KIF11), which is crucial in cell division processes . As such, this compound is offered as a key chemical tool for researchers exploring new therapeutic agents, enzyme mechanisms, and cellular pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c24-20(16-5-2-1-3-6-16)22-18-9-8-15-10-11-23(14-17(15)13-18)21(25)19-7-4-12-26-19/h4,7-9,12-13,16H,1-3,5-6,10-11,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLWCVLCEGAELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core linked to a thiophene-2-carbonyl group and a cyclohexanecarboxamide moiety. The molecular formula is C19H24N2O2SC_{19}H_{24}N_2O_2S, with a molecular weight of approximately 336.47 g/mol. The presence of these functional groups is indicative of potential interactions with biological targets.

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

  • Antimicrobial Activity : Compounds containing sulfonamide or amide groups have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. Preliminary studies suggest that this compound may possess similar properties, potentially effective against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The tetrahydroisoquinoline scaffold has been associated with anticancer activity in various studies. The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Biological Activity Data

A summary of the biological activity data for this compound is presented in the following table:

Activity Target/Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study examining the antimicrobial properties of related compounds found that derivatives with thiophene moieties exhibited significant inhibition against various bacterial strains. This suggests that this compound may similarly affect microbial growth .
  • Cancer Cell Studies : In vitro studies on tetrahydroisoquinoline derivatives have demonstrated their ability to induce apoptosis in human cancer cell lines. These findings indicate a promising avenue for further research into the compound's anticancer potential .

Comparison with Similar Compounds

N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

  • Key Difference : Replaces the cyclohexanecarboxamide with a propane-2-sulfonamide group.
  • This derivative may exhibit enhanced hydrogen-bonding capacity due to the sulfonyl group’s electronegativity .

N-(2-Nitrophenyl)thiophene-2-carboxamide

  • Key Difference: Substitutes the tetrahydroisoquinoline core with a nitro-substituted benzene ring.
  • Structural Data :
    • Dihedral angles between thiophene and benzene rings: 13.53° (molecule A) and 8.50° (molecule B) .
    • Comparable to furan analogs (e.g., N-(2-nitrophenyl)furan-2-carboxamide: 9.71° dihedral angle) .
  • This compound demonstrated weak C–H⋯O/S interactions in crystal packing, absent in the cyclohexanecarboxamide derivative .

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate

  • Key Difference : Features a benzodithiazine backbone with chlorinated and hydrazine substituents.
  • Relevance : Highlights the versatility of thiophene-containing heterocycles in medicinal chemistry, though its bioactivity profile (unreported here) likely diverges due to the dithiazine ring’s redox activity .

Crystallography and Conformation

  • Target Compound: No crystallographic data available.
  • N-(2-Nitrophenyl)thiophene-2-carboxamide : Exhibits two molecules per asymmetric unit with distinct dihedral angles (8.50°–13.53°), influencing packing via C–H⋯O/S interactions .

Research Findings and Implications

  • Structural Flexibility: The tetrahydroisoquinoline-thiophene scaffold allows modular substitution, enabling tuning of electronic and steric properties for target-specific applications.
  • Pharmacological Potential: Sulfonamide and nitro-substituted analogs suggest pathways for optimizing bioavailability and bioactivity, though toxicity profiles require further validation .

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